4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one
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Overview
Description
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a cyclohexyl group, and a pyrrolidinone moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with propyl bromide to form 4-chlorophenoxypropane. This intermediate is then reacted with 1H-1,3-benzimidazole-2-amine under specific conditions to yield the desired benzimidazole derivative. The final step involves the cyclization of the benzimidazole derivative with cyclohexylamine and pyrrolidinone under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy functionality.
1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol: A related benzimidazole derivative with an ethanol group.
Uniqueness
4-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZIMIDAZOL-2-YL}-1-CYCLOHEXYL-2-PYRROLIDINONE is unique due to its combination of a benzimidazole core, cyclohexyl group, and pyrrolidinone moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H30ClN3O2 |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-cyclohexylpyrrolidin-2-one |
InChI |
InChI=1S/C26H30ClN3O2/c27-20-11-13-22(14-12-20)32-16-6-15-29-24-10-5-4-9-23(24)28-26(29)19-17-25(31)30(18-19)21-7-2-1-3-8-21/h4-5,9-14,19,21H,1-3,6-8,15-18H2 |
InChI Key |
RBVTZYHMXSWQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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